2,5-Diisopropyl-3-methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diisopropyl-3-methylpyrazine is a nitrogen-containing heterocyclic aromatic compound. . This compound, like other pyrazines, exhibits unique chemical properties that make it valuable in multiple scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Diisopropyl-3-methylpyrazine can be synthesized through various chemical reactions. One common method involves the cyclization of α-aminoketones or α-aminoaldehydes. Another approach is the condensation of a 1,2-diketone with a 1,2-diamine . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the desired application and the available resources .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Diisopropyl-3-methylpyrazine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by various reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Halogenation or alkylation reactions can be carried out using appropriate halogen or alkyl halide reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or halogen groups .
Wissenschaftliche Forschungsanwendungen
2,5-Diisopropyl-3-methylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying cellular processes and interactions.
Industry: It is used in the production of flavoring agents, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,5-Diisopropyl-3-methylpyrazine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the biological system and the specific application. For instance, in medicinal applications, the compound may interact with enzymes or receptors to inhibit or activate specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dimethylpyrazine
- 2,3-Dimethylpyrazine
- 2,6-Dimethylpyrazine
Comparison: 2,5-Diisopropyl-3-methylpyrazine is unique due to its specific isopropyl and methyl substitutions, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity .
Eigenschaften
CAS-Nummer |
74152-24-2 |
---|---|
Molekularformel |
C11H18N2 |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
3-methyl-2,5-di(propan-2-yl)pyrazine |
InChI |
InChI=1S/C11H18N2/c1-7(2)10-6-12-11(8(3)4)9(5)13-10/h6-8H,1-5H3 |
InChI-Schlüssel |
CSHHEVSLMCOHMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CN=C1C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.